Product packaging for 3-amino-N-cyclohexylpropanamide(Cat. No.:CAS No. 115012-26-5)

3-amino-N-cyclohexylpropanamide

Cat. No.: B177831
CAS No.: 115012-26-5
M. Wt: 170.25 g/mol
InChI Key: OHYOQNYNFIQCLU-UHFFFAOYSA-N
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Description

Contextual Significance of Amide and Cyclohexyl Moieties in Contemporary Chemical Synthesis

The amide functional group is a cornerstone of medicinal chemistry and materials science. pressbooks.pubacs.org Its prevalence stems from its remarkable stability and its capacity to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. pressbooks.pubnih.gov The planarity of the amide bond and its resistance to metabolic degradation by proteases make it an attractive feature in drug design. pressbooks.pub Medicinal chemists frequently exploit the amide linkage to construct complex molecular architectures with tailored pharmacokinetic and pharmacodynamic profiles. acs.orgnih.gov

Similarly, the cyclohexyl moiety is a non-polar, alicyclic hydrocarbon group that imparts significant steric bulk and lipophilicity to a molecule. In drug discovery, the incorporation of a cyclohexyl ring can influence a compound's solubility, membrane permeability, and metabolic stability. Its conformational flexibility allows it to adopt various spatial arrangements, which can be critical for optimizing interactions with the hydrophobic pockets of target proteins. The use of cyclohexyl groups is a common strategy in the development of novel therapeutic agents, including bacterial topoisomerase inhibitors. tandfonline.com

Overview of Propanamide Derivatives in Academic Inquiry

Propanamide derivatives represent a broad and actively investigated class of compounds in academic and industrial research. Their structural versatility allows for a wide range of chemical modifications, leading to diverse pharmacological activities. For instance, various propanamide derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. acs.orgnih.gov Others have been explored as potent anti-inflammatory agents by modifying existing nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their efficacy and reduce gastrointestinal side effects. scispace.com Furthermore, research has demonstrated the potential of propanamide derivatives as anticancer agents and has explored their enantiomeric separation for developing stereospecific drugs. oup.comresearchgate.net

Scope and Research Imperatives for 3-amino-N-cyclohexylpropanamide

While this compound is not extensively studied as a standalone bioactive compound, its primary significance lies in its utility as a key building block in synthetic organic chemistry. The research imperative for this compound is driven by its bifunctional nature, possessing both a primary amine and a secondary amide, which allows for sequential chemical modifications.

A notable application of this compound is in the synthesis of complex heterocyclic molecules for structure-activity relationship (SAR) studies. For example, it has been used as a precursor in the development of selective Toll-Like Receptor 4 (TLR4) ligands. nih.gov In this context, the propanamide backbone serves as a linker to connect a cyclohexyl group to a larger pyrimido[5,4-b]indole core. The synthesis of this and related analogs allows researchers to systematically probe the impact of structural changes on biological activity, a fundamental practice in medicinal chemistry. nih.gov

The synthesis of this compound is straightforward, typically involving the coupling of N-Boc-β-alanine with cyclohexylamine (B46788), followed by the deprotection of the amine group. nih.gov This accessibility further enhances its utility as a versatile intermediate in the construction of novel chemical entities for biological evaluation.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 115012-26-5
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Exact Mass 170.141913202 g/mol chem960.com
Hydrogen Bond Donor Count 2 chem960.com
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4 chem960.com
Complexity 142 chem960.com
SMILES C1CCC(CC1)NC(=O)CCN

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B177831 3-amino-N-cyclohexylpropanamide CAS No. 115012-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-cyclohexylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYOQNYNFIQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304122
Record name 3-Amino-N-cyclohexylpropanamide
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-26-5
Record name 3-Amino-N-cyclohexylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115012-26-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-cyclohexylpropanamide
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Record name 3-amino-N-cyclohexylpropanamide
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Chemical Reactivity and Reaction Mechanism Investigations of 3 Amino N Cyclohexylpropanamide and Analogues

Hydrolysis and Acylation Chemistry of Amide Functionalities

The amide bond, while generally stable, can undergo hydrolysis under specific conditions to yield a carboxylic acid and an amine. For β-amino acid amides like 3-amino-N-cyclohexylpropanamide, enzymatic hydrolysis presents a highly selective method. Studies on β-aminopeptidases have demonstrated their ability to catalyze the hydrolysis of the N-terminal β-amino acid residues from amides. ethz.ch For instance, the kinetic resolution of racemic 3-amino-3-cyclohexylpropanamide (B15147950) has been achieved using these enzymes, highlighting the stereospecificity of such biocatalytic transformations. ethz.ch

Acylation reactions are fundamental to the synthesis of amides. The formation of this compound can be achieved through the coupling of a protected β-alanine derivative with cyclohexylamine (B46788). nih.gov Common methods employ coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the formation of the amide bond from a carboxylic acid and an amine under mild conditions. masterorganicchemistry.comacs.org The primary amino group in this compound can also undergo acylation to form N-acylated derivatives. For example, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-3-cyclohexylpropanamides have been synthesized by heating the corresponding sulfonamide salts with cyclohexylpropanoic acid. mdpi.com

Table 1: Enzymatic Kinetic Resolution of β-Amino Acid Amides

SubstrateEnzymeResultReference
rac-3-amino-3-cyclohexylpropanamideβ-Aminopeptidase (e.g., 3-2W4 BapA, Y2 BapA, DmpA)Successful kinetic resolution, yielding enantiopure L-amino acid. ethz.ch
rac-3-aminohexanamideβ-Aminopeptidase (e.g., 3-2W4 BapA, Y2 BapA, DmpA)Efficiently resolved with high enantiomeric excess (>98%). ethz.ch

Oxidation and Reduction Pathways of Substituted Propanamides

The functional groups within this compound offer several sites for oxidation and reduction reactions. The amide functionality itself is generally resistant to oxidation but can be reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used to convert amides to amines, a process that involves the complete removal of the carbonyl oxygen. libretexts.org This reaction proceeds via a tetrahedral intermediate, followed by the formation of an iminium ion, which is then further reduced. libretexts.org For this compound, this reduction would yield N'-(cyclohexyl)propane-1,3-diamine. Research on related complex structures, such as N-(2-Amino-4-((4-(trifluoromethyl)benzyl)amino)phenyl)-3-cyclohexylpropanamide, confirms the feasibility of this transformation under standard reduction conditions. acs.org

Oxidation reactions can target the amino group or the α- and β-carbons of the propanamide backbone. The primary amino group can be oxidized, though this often requires specific reagents to avoid side reactions. Oxoammonium-catalyzed oxidation has been developed for N-substituted amines, which could potentially be adapted for the amino group in the target molecule. chemrxiv.org Oxidation of the carbon skeleton, for instance at the benzylic position in aryl-substituted propanamides, has been achieved using various metal-catalyzed and non-metal-catalyzed methods. mdpi.comdtu.dk

Table 2: Common Reagents for Amide Transformations

Reaction TypeReagentProduct from AmideReference
ReductionLithium aluminum hydride (LiAlH₄)Amine libretexts.org
Hydrolysis (Acidic/Basic)H₃O⁺ or OH⁻, heatCarboxylic acid + Amine libretexts.org
Dehydration (Primary Amides)Thionyl chloride (SOCl₂)Nitrile libretexts.org
Hofmann Rearrangement (Primary Amides)Br₂ or Cl₂, NaOHAmine (with one less carbon) wikipedia.orgorgoreview.com

Nucleophilic Substitution Reactions Involving the Amide Group and α-Carbons

The amide group itself is relatively unreactive toward nucleophilic acyl substitution due to the poor leaving group ability of the amino fragment. libretexts.org However, the primary amine functionality in this compound is nucleophilic and can participate in substitution reactions. smolecule.comsavemyexams.com

The α-carbon (the carbon adjacent to the carbonyl group) in propanamides can undergo substitution reactions, typically via an enol or enolate intermediate. msu.edu These reactions, such as halogenation, require at least one hydrogen on the α-carbon. msu.edu While acid-catalyzed α-halogenation is slower for amides compared to ketones, it can be facilitated by first converting the corresponding carboxylic acid to an acyl halide. msu.edu The resulting α-halo amide is a versatile intermediate for further nucleophilic substitution at the α-carbon. nih.gov For example, α-chloro propanamides can react with various nucleophiles to introduce new functional groups. nih.gov

Studies on Rearrangement Reactions and Fragmentations

Amides can undergo several important rearrangement reactions. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. orgoreview.combdu.ac.in This reaction proceeds by treating the amide with bromine or chlorine in a strong base, forming an isocyanate intermediate which is then hydrolyzed to the amine. bdu.ac.in This pathway is particularly relevant for the synthesis of amines from carboxylic acid derivatives and has been utilized in the synthesis of related compounds like gabapentin (B195806) from a cyclohexane (B81311) diacetic acid mono-amide. bdu.ac.inbdu.ac.in Another related reaction is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) (formed from a carboxylic acid derivative) into an isocyanate, which can then be converted to an amine. bdu.ac.inmasterorganicchemistry.com

In mass spectrometry, amides exhibit characteristic fragmentation patterns. Common fragmentation pathways include α-cleavage and the McLafferty rearrangement. jove.com For aliphatic amides, α-cleavage next to the carbonyl group can lead to the formation of a characteristic cation at m/z 44 for primary amides. jove.com The McLafferty rearrangement is also common if a γ-hydrogen is available. jove.comunl.pt For N-substituted amides like this compound, cleavage of the N-CO bond is also a dominant fragmentation pathway, leading to the formation of an acylium ion and the corresponding amine radical cation or neutral amine. nih.govrsc.org

Influence of Cyclohexyl Substituent on Reaction Kinetics and Selectivity

The N-cyclohexyl group in this compound exerts a significant steric influence on the molecule's reactivity. Steric hindrance is a critical factor in determining reaction rates and selectivity. unacademy.com The bulky nature of the cyclohexyl group can impede the approach of nucleophiles to the amide carbonyl carbon, thereby slowing down reactions like hydrolysis or nucleophilic acyl substitution compared to less hindered N-alkyl amides. libretexts.org

Studies comparing the reactivity of substrates with different alkyl groups have quantified this effect. For instance, the steric effect of a cyclohexyl group has been estimated to be more than double that of a methyl group. sci-rad.com This steric bulk also affects the reactivity at the amide nitrogen. In reactions where the nitrogen atom acts as a nucleophile or is a site of reaction, the cyclohexyl group can hinder its accessibility. This steric effect plays a crucial role in directing the regioselectivity of reactions, sometimes overriding electronic effects. libretexts.org For example, in competitive reactions, a sterically demanding group like cyclohexyl can favor attack at a less crowded site. unive.it The difference in reactivity between cyclohexyl and other substituents, such as a phenyl group, is also pronounced, with the flexible, bulky nature of the cyclohexyl ring often leading to lower reaction rates in substitution reactions. rsc.org

Molecular Design Principles and Scaffold Based Research Using 3 Amino N Cyclohexylpropanamide Frameworks

The 3-aminopropanamide (B1594134) Scaffold as a Privileged Structure in Chemical Biology Research

The concept of a "privileged structure" is central to modern medicinal chemistry and drug discovery. It describes a molecular scaffold that is capable of providing ligands for multiple, distinct biological targets through strategic modification of its functional groups. nih.govacs.org These scaffolds are not only versatile in their binding capabilities but often possess favorable drug-like properties, making them excellent starting points for the development of high-quality lead compounds. nih.govwiley-vch.de

The 3-aminopropanamide core is recognized as such a privileged scaffold. acs.org Its inherent structural features—a primary or secondary amine, a flexible three-carbon linker, and an amide group—provide a geometrically defined arrangement of hydrogen bond donors and acceptors. This arrangement can mimic the peptide backbone, particularly the turn structures of proteins, which are critical for molecular recognition events like protein-protein interactions. acs.org

The utility of the aminoamide scaffold is demonstrated by its presence in a wide range of biologically active molecules. For instance, aminoamide derivatives have been developed as antimicrobial agents and selective enzyme inhibitors. scispace.commdpi.com The ability to readily modify the scaffold at the amine, the amide, and along the carbon backbone allows for the creation of large, diverse chemical libraries, enhancing the probability of discovering novel bioactive agents. acs.orgu-tokyo.ac.jp This versatility solidifies the 3-aminopropanamide framework as a valuable and efficient starting point for navigating biologically relevant chemical space. acs.org

Design of Ligands Incorporating Amide and Cyclohexyl Moieties for Coordination Chemistry

In the field of coordination chemistry, the design of a ligand is paramount to unlocking or tuning the properties of a metal complex. d-nb.infonih.gov Ligands containing both amide and cyclohexyl functionalities, such as those derived from 3-amino-N-cyclohexylpropanamide, offer a unique combination of coordinating ability and structural control.

The amide group is an excellent coordinating moiety, capable of binding to metal ions through its oxygen or nitrogen atoms, acting as a bidentate or bridging ligand. researchgate.net This interaction is fundamental in forming stable metal complexes. The amino group of the 3-aminopropanamide scaffold also provides a key coordination site, allowing the molecule to act as a bidentate ligand, chelating a metal ion to form a stable ring structure. researchgate.netubbcluj.ro

The cyclohexyl group, while not typically involved in direct coordination, plays a crucial structural role. d-nb.infopharmablock.com Key contributions of the cyclohexyl moiety in ligand design include:

Rigidity and Pre-organization: Replacing flexible alkyl chains with a cyclohexyl ring reduces the conformational entropy of the ligand. This rigidity helps to pre-organize the ligand's donor atoms for metal binding, which can lead to more thermodynamically stable and kinetically inert complexes. d-nb.infopharmablock.com

Steric Influence: The bulky nature of the cyclohexyl group can influence the geometry of the resulting metal complex, control access of other molecules to the metal center, and prevent unwanted side reactions. uci.edu

Lipophilicity: The cyclohexyl group increases the lipophilicity (fat-solubility) of the ligand and its corresponding metal complex, which can be critical for applications requiring transport across biological membranes.

Three-Dimensionality: As a bioisostere for a flat phenyl group, the three-dimensional nature of the cyclohexyl ring can provide more contact points with a target protein, potentially enhancing binding affinity. pharmablock.com

This strategic combination of a coordinating amino-amide unit and a structure-directing cyclohexyl group has been exploited in the development of ligands for various applications, from catalysis to MRI contrast agents and radiopharmaceuticals. d-nb.infobohrium.comrsc.org For example, incorporating a cyclohexyl ring into the backbone of macrocyclic ligands for lead(II) and gadolinium(III) has been shown to dramatically increase the stability and inertness of the resulting metal complexes. d-nb.inforsc.org

Molecular Recognition and Intermolecular Interactions of Aminoamide Scaffolds

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundation of most biological processes. nih.gov Aminoamide scaffolds, including this compound, are adept at participating in these interactions due to their distinct structural components. The key forces at play are hydrogen bonds, but van der Waals and hydrophobic interactions are also significant. researchgate.netmdpi.com

The amine (-NH₂) and amide (-CONH-) groups are primary sites for hydrogen bonding. rsc.org The N-H moieties act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form intricate and robust hydrogen-bond networks, leading to the self-assembly of molecules into larger, ordered supramolecular structures. rsc.orgrsc.org In the solid state, for example, amide groups from two different molecules often associate to form a stable dimeric ring structure. rsc.org

The interplay of these interactions—directional hydrogen bonds from the aminoamide core and shape-defining hydrophobic interactions from the cyclohexyl ring—governs how these scaffolds recognize and bind to biological targets like enzymes and receptors. nih.gov

Scaffold Diversification and Library Generation for Research Applications

A key advantage of privileged scaffolds is their suitability for diversification to generate chemical libraries. u-tokyo.ac.jp A chemical library is a collection of distinct but structurally related compounds used in high-throughput screening to identify new drug leads or chemical probes. The this compound framework is an excellent starting point for such efforts due to the multiple points at which its structure can be easily modified.

The process of scaffold diversification involves systematically altering different parts of the core molecule. rsc.org For the this compound scaffold, common diversification strategies include:

N-Acylation/Alkylation of the Amino Group: The primary amino group can be readily acylated or alkylated with a wide variety of reagents to introduce different substituents. This modifies the steric and electronic properties of this part of the molecule.

Modification of the Cyclohexyl Amine: A diverse range of commercially available substituted cyclohexylamines can be used in the initial synthesis, introducing different functional groups onto the cyclohexyl ring.

Varying the Amide Component: Instead of cyclohexylamine (B46788), other primary or secondary amines can be used to generate a library of N-substituted 3-aminopropanamides, exploring how changes at this position affect activity.

Backbone Modification: The propanamide backbone itself can be altered, for example, by introducing substituents at the α- or β-positions to add chirality or constrain the molecule's conformation. mdpi.com

These modifications are often carried out using robust and high-yielding reactions amenable to parallel synthesis, such as amide coupling or reductive amination. acs.org Multi-component reactions, like the Ugi reaction, are particularly powerful tools as they can combine three or more starting materials in a single step to rapidly generate a library of complex aminoamide derivatives. researchgate.netmdpi.comresearchgate.net By systematically exploring the chemical space around the this compound scaffold, researchers can generate focused libraries of compounds tailored for screening against specific biological targets. acs.org

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govmdpi.com By synthesizing and testing a library of related compounds, such as those derived from the this compound scaffold, researchers can identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability.

A clear example of SAR enabled by this scaffold is in the development of ligands for Toll-Like Receptor 4 (TLR4). In one study, this compound itself was synthesized as part of a larger library to probe the requirements for TLR4 agonism. The library included derivatives where the chain length was varied and the core scaffold was modified.

Key findings from such SAR studies often reveal critical trends:

Importance of the Cyclohexyl Group: Comparisons between derivatives with a cyclohexyl group and those with smaller alkyl or aromatic groups can demonstrate the optimal size and lipophilicity required for binding to the target. In some cases, the bulky cyclohexyl group is found to be crucial for potency. nih.gov

Role of the Amide Linker: Replacing the amide with other functional groups (e.g., esters, sulfonamides) or altering its substitution pattern helps to determine the importance of its hydrogen-bonding capabilities. mdpi.com

Impact of Substituents: Adding various substituents to different positions on the scaffold reveals which interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) are key for activity. For example, adding a hydrogen bond acceptor at a specific position might drastically increase potency, while a bulky group at another position might abolish it. mdpi.com

The data gathered from these studies are often compiled into tables to visualize the relationship between structure and biological effect, as illustrated in the hypothetical SAR table below for a generic enzyme target.

Compound IDR1 (on amine)R2 (on cyclohexyl)IC₅₀ (nM)
1 HH5,600
2 MethylH2,300
3 BenzylH450
4 H4-Hydroxy8,900
5 Benzyl4-Hydroxy720
6 Benzyl4-Fluoro380

This table illustrates a hypothetical SAR. A lower IC₅₀ value indicates higher potency.

From this hypothetical data, one could conclude that a large, hydrophobic group at R1 (like benzyl) is beneficial for activity, while a polar hydroxyl group at R2 is detrimental. Such insights are invaluable for the rational design of next-generation compounds with improved therapeutic profiles. acs.org

Advanced Analytical Characterization Techniques for 3 Amino N Cyclohexylpropanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-amino-N-cyclohexylpropanamide. numberanalytics.comresearchgate.net By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed insights into the molecular framework, connectivity, and stereochemistry. numberanalytics.comresearchgate.netslideshare.net

¹H and ¹³C NMR spectra offer a fundamental characterization of the this compound structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons through spin-spin coupling. slideshare.net The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms in the molecule. researchgate.net

For this compound, the spectra would display characteristic signals corresponding to the protons and carbons of the cyclohexyl ring, the propanamide backbone, and the terminal amino group. doi.org

¹H NMR Spectroscopy: The proton signals for the cyclohexyl group typically appear as a complex multiplet in the upfield region of the spectrum. The protons of the ethylenediamine (B42938) bridge (-CH₂-CH₂-) in the propanamide backbone would present as distinct multiplets, with their chemical shifts influenced by the adjacent carbonyl and amino groups. The N-H protons of the primary amine and the secondary amide would appear as broader signals, their chemical shifts being sensitive to solvent and concentration. core.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. doi.org It would show distinct signals for the carbonyl carbon of the amide, the two carbons of the propanamide backbone, and the carbons of the cyclohexyl ring. The chemical shift values are indicative of the electronic environment of each carbon atom.

Table 1: Predicted Characteristic NMR Data for this compound

Group ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Cyclohexyl CH 1.0 - 2.0 (m) 24 - 50
Cyclohexyl CH-N 3.5 - 3.8 (m) 45 - 55
CO-CH₂-CH₂-NH₂ 2.5 - 3.2 (m) 35 - 45
CO-CH₂-CH₂-NH₂ 2.2 - 2.6 (m) 30 - 40
C=O (Amide) - 170 - 175
NH (Amide) 7.5 - 8.5 (br s) -
NH₂ (Amine) 1.5 - 3.0 (br s) -

Note: This table represents predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

While ¹H and ¹³C NMR confirm the basic structure, advanced two-dimensional (2D) NMR techniques are crucial for unambiguous stereochemical assignments and confirming connectivity. longdom.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton-proton connectivity throughout the molecule's backbone and cyclohexyl ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation between the N-H proton of the amide and the carbonyl carbon, or between the protons on the carbon adjacent to the carbonyl group and the carbonyl carbon itself. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with stereocenters, NOESY can provide information about the spatial proximity of atoms, which is essential for determining relative stereochemistry. longdom.orguzh.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.comvanderbilt.edu It is a key method for confirming the identity of synthesized this compound.

In a typical analysis, the molecule is ionized, and the resulting molecular ion's mass is measured. For this compound (C₉H₁₈N₂O), the expected mass of the protonated molecule [M+H]⁺ would be approximately 171.14 Da. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comlabmanager.com This precision allows for the determination of the elemental formula of a molecule with high confidence, distinguishing it from other compounds that may have the same nominal mass. measurlabs.commdpi.com For this compound, HRMS would be used to confirm the molecular formula C₉H₁₈N₂O by matching the experimentally measured exact mass to the theoretically calculated mass. nih.govrsc.orgrsc.org

Table 2: HRMS Data for this compound Adducts

Adduct Formula Calculated m/z Observed m/z
[M+H]⁺ C₉H₁₉N₂O⁺ 171.1492 Reported as 171.1 nih.gov
[M+Na]⁺ C₉H₁₈N₂ONa⁺ 193.1311 -

Note: Observed m/z values are from specific experimental runs and may vary slightly. The observed value for [M+H]⁺ is from a low-resolution instrument. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. resolvemass.ca This technique is exceptionally useful for analyzing complex mixtures, such as reaction products or formulations containing this compound. nih.govresearchgate.net

LC-MS is the standard for impurity profiling, allowing for the detection, identification, and quantification of synthesis-related impurities or degradation products. resolvemass.caenovatia.com The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides molecular weight information for each separated peak, enabling their identification. lcms.cz This is crucial for ensuring the purity and quality of the compound in research and development. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edunih.gov The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's bonds. doi.orgresearchgate.net

For this compound, the FTIR spectrum would provide clear evidence for its key functional groups. windows.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Significance
Amine (N-H) N-H Stretch 3300 - 3500 Indicates presence of the primary amine. A doublet may be observed. utdallas.eduwpmucdn.com
Amide (N-H) N-H Stretch 3200 - 3400 Confirms the secondary amide linkage. utdallas.edu
Alkane (C-H) C-H Stretch 2850 - 2960 Corresponds to the C-H bonds of the cyclohexyl ring and propanamide backbone. utdallas.edu
Carbonyl (C=O) C=O Stretch (Amide I) 1630 - 1680 A strong band, characteristic of the amide carbonyl group. utdallas.edunih.gov
Amide (N-H) N-H Bend (Amide II) 1510 - 1570 A characteristic band for secondary amides. researchgate.net

Note: The specific positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample (solid or liquid). nih.govthermofisher.com

The presence of these characteristic bands in the FTIR spectrum provides rapid and definitive confirmation of the compound's functional group composition, complementing the structural data obtained from NMR and MS. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation and intermolecular interactions.

A pertinent example is the crystal structure of 2-cyano-N-cyclohexylacetamide. jst.go.jpresearchgate.net This molecule shares the N-cyclohexylacetamide moiety with the target compound. In its crystalline form, the cyclohexane (B81311) ring typically adopts a stable chair conformation. jst.go.jpresearchgate.net The amide group (–CONH–) is generally planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is a key feature influencing the packing of the molecules in the crystal lattice.

In the solid state, N-alkyl amides are known to form extensive networks of intermolecular hydrogen bonds. researchgate.netnist.govrsc.org The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. researchgate.net This N–H···O=C hydrogen bonding is a dominant interaction that dictates the supramolecular assembly, often leading to the formation of chains or sheets. researchgate.netnih.gov For this compound, the primary amino group (-NH2) at the 3-position introduces additional hydrogen bonding capabilities, both as a donor and potentially as an acceptor, which would lead to a more complex and robust three-dimensional hydrogen-bonded network.

The expected bond lengths and angles within the N-cyclohexylpropanamide fragment can be inferred from standard values and similar structures. The C-N bond of the amide group will have partial double bond character, being shorter than a typical C-N single bond. The geometry around the amide nitrogen will be trigonal planar.

Table 1: Expected Crystallographic Parameters for the N-cyclohexylpropanamide Fragment

Parameter Expected Value/Conformation Rationale/Reference
Cyclohexane Ring Conformation Chair Lowest energy conformation jst.go.jpresearchgate.net
Amide Group Geometry Planar Resonance delocalization
Primary Intermolecular Interaction N-H···O=C Hydrogen Bonding Common in amides researchgate.netrsc.org

The crystal packing will likely be dense, influenced by the need to satisfy the hydrogen bonding potential of both the amide and the amino groups, alongside van der Waals interactions from the aliphatic portions of the molecule.

Chromatographic Methods for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation and is a powerful tool for the quantitative analysis of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths (around 200-210 nm) is possible but may suffer from low sensitivity and interference from common solvents. sigmaaldrich.comthermofisher.com

To enhance detection sensitivity and selectivity, pre-column derivatization is a common strategy for aliphatic amines. sigmaaldrich.comthermofisher.comresearchgate.net Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amino group to yield highly fluorescent or UV-active derivatives. thermofisher.comresearchgate.net

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8, is generally suitable for separating this moderately polar compound. sigmaaldrich.comresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. The gradient allows for the efficient elution of compounds with a range of polarities. scielo.brresearchgate.net

Detection: As mentioned, UV detection of a derivatized analyte or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if derivatization is not performed. chemscene.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple method for monitoring reaction progress, identifying fractions from column chromatography, and getting a preliminary assessment of purity. savemyexams.comresearchgate.netresearchgate.net

For the analysis of this compound, a typical TLC setup would include:

Stationary Phase: Silica gel or alumina (B75360) plates are commonly used. savemyexams.comresearchgate.net

Mobile Phase: A mixture of a relatively nonpolar solvent (e.g., dichloromethane, ethyl acetate) and a polar solvent (e.g., methanol, ethanol) is used as the eluent. The ratio is optimized to achieve good separation, typically aiming for an Rf value of 0.3-0.5 for the compound of interest. researchgate.net

Visualization: Since this compound is not colored or UV-active, a visualizing agent is required. Ninhydrin stain is a classic choice for detecting primary amines, which it visualizes as a purple or reddish-brown spot upon heating. researchgate.net Potassium permanganate (B83412) stain can also be used, as it reacts with the oxidizable amino and amide groups.

Table 2: Typical Chromatographic Conditions for the Analysis of Aliphatic Amines/Amides

Technique Stationary Phase Typical Mobile Phase Detection/Visualization
HPLC Reversed-Phase (C18, C8) Acetonitrile/Water or Methanol/Water with buffer UV (with derivatization), ELSD, CAD sigmaaldrich.comscielo.brchemscene.com

| TLC | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Ninhydrin, Potassium Permanganate researchgate.net |

Addressing Spectral Contradictions and Method Validation in Characterization

Rigorous characterization requires not only the acquisition of spectral data but also its careful interpretation and the validation of the analytical methods used.

Spectral Contradictions and Interpretation Challenges

The flexible nature of this compound, with its rotatable bonds in the propyl chain and the cyclohexyl ring, can lead to complexities in spectral interpretation, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgacs.org

Conformational Isomerism: Rotation around the amide C-N bond can be slow on the NMR timescale, leading to the appearance of two distinct sets of signals for the atoms near the amide linkage (a phenomenon known as rotamers). acs.org Similarly, the chair-to-chair interconversion of the cyclohexyl ring can also lead to broadened or multiple signals, especially at low temperatures. researchgate.net Dynamic NMR studies at variable temperatures can be employed to study these conformational exchange processes. ut.ee

Proton Exchange: The protons on the primary amine (-NH2) and the amide (-NH-) are acidic and can exchange with each other or with trace amounts of water in the NMR solvent. This can lead to signal broadening or even disappearance of these peaks. Deuterium exchange (by adding a drop of D2O to the NMR tube) is a common technique to identify these exchangeable protons.

Mass Spectrometry Fragmentation: In mass spectrometry, the fragmentation pattern of aliphatic amides can be complex. While cleavage adjacent to the carbonyl group and the nitrogen atom is common, rearrangements can also occur, which might complicate spectral interpretation. researchgate.netmdpi.com

Method Validation

For quantitative applications, particularly HPLC methods, validation is essential to ensure the reliability of the results. mdpi.comd-nb.info According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include: mdpi.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brmdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. scielo.brresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.info

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info

By systematically evaluating these parameters, the developed analytical method for this compound can be demonstrated to be suitable for its intended purpose, ensuring the generation of reliable and reproducible data in research and quality control.

Future Perspectives and Emerging Research Avenues for 3 Amino N Cyclohexylpropanamide Derivatives

Development of Novel Catalytic Systems for Targeted Synthesis

One promising direction is the application of biocatalysis . The use of enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. frontiersin.org Native AmDHs have shown potential for the synthesis of short aliphatic and hydroxy amines with high conversion rates and enantiomeric excess. frontiersin.org Future work could involve engineering or discovering novel AmDHs or other enzymes like transaminases that are specifically tailored for the asymmetric synthesis of 3-amino-N-cyclohexylpropanamide and its analogs. This approach would be particularly valuable for producing enantiomerically pure compounds for applications where stereochemistry is critical.

Transition metal catalysis continues to be a fertile ground for innovation in amide bond formation and the synthesis of complex amines. Palladium-catalyzed reactions, for instance, have been developed for the efficient synthesis of N-allylbenzamide derivatives, which share structural similarities with the target compound. nih.gov Future research could explore the adaptation of such palladium-catalyzed cross-coupling reactions or the development of novel catalyst systems based on other transition metals like nickel for the direct and efficient synthesis of N-substituted pyrroles and other heterocyclic derivatives of this compound. nih.gov The development of tandem reactions catalyzed by transition metals could also provide divergent pathways to complex N-heterocycles from ynamide precursors, a strategy that could be adapted for derivatives of this compound. researchgate.net

Below is a table summarizing potential novel catalytic approaches for the synthesis of this compound derivatives:

Catalytic SystemPotential AdvantagesResearch Focus
Biocatalysis (e.g., Amine Dehydrogenases) High enantioselectivity, green reaction conditions, mild reaction parameters.Enzyme screening and engineering for specific substrate tolerance and stereochemical outcome.
Palladium Catalysis High efficiency, broad substrate scope, potential for tandem reactions.Development of new ligands to control selectivity and reactivity in cross-coupling reactions.
Nickel Catalysis Cost-effective, sustainable, tolerant of various functional groups.Exploration of nickel-catalyzed amination and cyclization reactions to access novel derivatives.

Exploration of Complex Molecular Architectures and Hybrid Systems

The this compound scaffold serves as a versatile building block for the construction of more complex molecular architectures and hybrid systems. Its inherent structural features, including the flexible propanamide linker and the lipophilic cyclohexyl group, make it an attractive component for creating molecules with tailored properties.

Future research is expected to focus on incorporating this moiety into macrocycles and other supramolecular structures . The ability of amino acid and peptide derivatives to self-assemble into well-defined nanostructures through non-covalent interactions like hydrogen bonding and π-π stacking is well-documented. nih.gov Derivatives of this compound could be designed to participate in similar self-assembly processes, leading to the formation of nanotubes, vesicles, or hydrogels with potential applications in drug delivery and tissue engineering.

The development of hybrid systems where the this compound unit is conjugated to other functional molecules represents another exciting frontier. For instance, attaching this scaffold to photosensitizers, fluorescent probes, or metal chelators could lead to new diagnostic and therapeutic agents. The synthesis of 3-aminorhodanine derivatives, which have shown biological activity, provides a template for how the this compound core could be integrated into more complex heterocyclic systems. f1000research.com

Integration with Flow Chemistry for Scalable and Sustainable Processes

The transition from batch to continuous-flow synthesis offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. researcher.lifenih.gov The integration of flow chemistry for the production of this compound and its derivatives is a key area for future development, aligning with the principles of green and sustainable chemistry. rsc.orgresearchgate.netnih.gov

Continuous-flow methodologies have been successfully applied to the synthesis of β-amino acid esters and β-amino acids, which are structurally related to the target compound. mdpi.comrsc.org These processes often utilize immobilized enzymes or heterogeneous catalysts, allowing for easy separation and reuse, thereby reducing waste and cost. mdpi.com Lipase-catalyzed Michael additions in continuous-flow reactors have demonstrated efficient synthesis of β-amino acid esters with short residence times. mdpi.com Similarly, the Arndt–Eistert homologation for preparing β-amino acids from α-amino acids has been adapted to a fully continuous four-step process. rsc.org

The synthesis of amides and peptides, a core transformation in the production of this compound, is also well-suited for flow chemistry. thieme-connect.denih.govresearchgate.net Solvent-free, mechanochemical approaches in continuous flow have been reported for the rapid and clean synthesis of amides and peptides. digitellinc.com The development of similar continuous-flow processes for the amidation of 3-aminopropanoic acid derivatives with cyclohexylamine (B46788) would represent a significant step towards the scalable and sustainable production of this compound.

The table below highlights the potential benefits of integrating flow chemistry into the synthesis of this compound derivatives:

Flow Chemistry AspectAdvantagePotential Application
Improved Heat and Mass Transfer Enhanced reaction rates and yields, better process control.Rapid optimization of reaction conditions for amidation and other synthetic steps.
Scalability Seamless transition from laboratory to industrial production.Large-scale manufacturing of key intermediates and final products.
Integration of Synthesis and Purification Reduced manual handling and purification steps.In-line extraction and purification for a more streamlined process.
Use of Immobilized Catalysts/Reagents Catalyst recycling, reduced waste, and simplified workup.Continuous biocatalytic or metal-catalyzed synthesis with reusable catalysts.

Advanced Research into Molecular Interactions and Biomolecular Stability

A deeper understanding of the molecular interactions and conformational preferences of this compound derivatives is crucial for designing molecules with specific biological activities or material properties. Advanced analytical and computational techniques will play a pivotal role in this area of research.

NMR spectroscopy , in conjunction with computational modeling, is a powerful tool for elucidating the conformational behavior of molecules in solution. chemrxiv.org Studies on related N-cyclopropyl amides have revealed unexpected conformational preferences around the amide bond and the N-cycloalkyl bond. nih.gov Similar detailed conformational analysis of this compound and its derivatives will provide valuable insights into their three-dimensional structures and how they interact with their biological targets or other molecules in a material.

Investigating the biomolecular interactions of these compounds at the atomic level will be a key focus. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of these molecules bound to proteins or other biomolecules. Molecular docking and molecular dynamics simulations can further complement experimental data by predicting binding modes and affinities, thus guiding the design of more potent and selective derivatives. The synthesis of N-substituted propanamide derivatives of biologically relevant scaffolds like 1,3,4-oxadiazole (B1194373) highlights the potential for these molecules to interact with biological targets. researchgate.net

Application as Building Blocks in Advanced Materials Research

The unique combination of a flexible polar backbone and a nonpolar cyclohexyl group makes this compound derivatives attractive building blocks for the creation of advanced materials with novel properties.

One area of significant potential is in the development of functional polymers and hydrogels . The ability of amino acids and their derivatives to self-assemble into ordered nanostructures can be harnessed to create materials for a variety of applications. nih.gov By modifying the structure of this compound, for example by introducing polymerizable groups or stimuli-responsive moieties, it should be possible to create smart materials that respond to changes in their environment, such as pH, temperature, or light. The self-assembly of peptide conjugates with bulky aromatic terminal groups into hydrogels demonstrates the potential for N-substituted amino acid derivatives to form functional biomaterials. reading.ac.uk

Furthermore, these derivatives could find use in the field of organic electronics or as components of functional surfaces . The amide bond provides a site for hydrogen bonding, which can direct the assembly of molecules on a surface, while the cyclohexyl group can influence the packing and orientation of the molecules. By carefully designing the molecular structure, it may be possible to create materials with specific electronic, optical, or recognition properties.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for 3-amino-N-cyclohexylpropanamide?

  • Methodological Answer : Multi-step synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst efficiency) and intermediates' stability. For example, reductive amination or coupling reactions involving cyclohexylamine and activated carbonyl precursors can be explored. Techniques like column chromatography or recrystallization should be prioritized for purification. Reaction progress should be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons on the cyclohexyl ring (δ 1.0–2.5 ppm) and amide NH/amine groups (δ 5.0–8.0 ppm).
  • IR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Based on structural analogs (e.g., cyclohexylamide derivatives), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Safety data sheets (SDS) for similar compounds recommend H313 (skin contact hazard) and P280 (gloves/eye protection) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. Molecular docking simulations predict binding affinities with biological targets. Software like Gaussian or Schrödinger Suite integrates these analyses, validated against experimental data (e.g., X-ray crystallography) .

Q. What advanced techniques are critical for analyzing the three-dimensional conformation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-N bond in amide: ~1.33 Å) and torsional angles in the cyclohexyl ring.
  • DFT-optimized structures : Compare computational models with crystallographic data to validate conformational stability .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions.
  • Catalyst screening : Test palladium or nickel catalysts for coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
    Post-reaction quenching and in-line purification (e.g., scavenger resins) minimize waste .

Q. How can structural data inform the design of biological activity studies for this compound?

  • Methodological Answer : X-ray or NMR-derived structures identify potential hydrogen-bonding sites (e.g., amide NH as a donor) and hydrophobic regions (cyclohexyl group). These insights guide assays targeting enzymes or receptors with complementary binding pockets. For example, cyclohexyl moieties often interact with lipid-binding domains in proteins .

Q. What methodologies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Contradiction analysis : Compare NMR/IR data with analogous compounds (e.g., N-cyclohexylpropanamide derivatives).
  • Dynamic NMR : Assess rotational barriers in the cyclohexyl group if splitting patterns are inconsistent.
  • Crystallographic validation : Resolve ambiguities in functional group assignments .

Notes

  • Emphasized peer-reviewed methodologies from crystallography, spectroscopy, and synthetic chemistry literature.
  • Advanced questions integrate interdisciplinary approaches (e.g., computational modeling and experimental validation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.